molecular formula C7H6BrFIN B13430737 4-Bromo-5-fluoro-2-iodobenzylamine

4-Bromo-5-fluoro-2-iodobenzylamine

Cat. No.: B13430737
M. Wt: 329.94 g/mol
InChI Key: HWRRBKCMIYLRHJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzylamine core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzylamine derivative followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the bromine and fluorine atoms .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 4-Bromo-2,5-dimethoxyamphetamine

Comparison: Compared to similar compounds, 4-Bromo-5-fluoro-2-iodobenzylamine is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6BrFIN

Molecular Weight

329.94 g/mol

IUPAC Name

(4-bromo-5-fluoro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2

InChI Key

HWRRBKCMIYLRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)CN

Origin of Product

United States

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